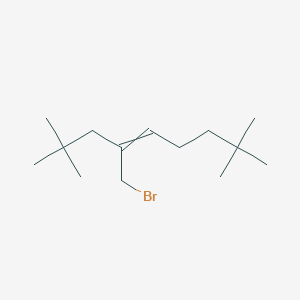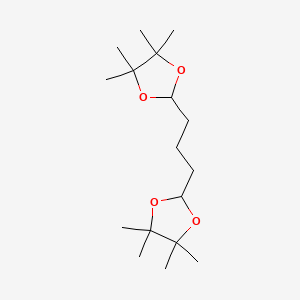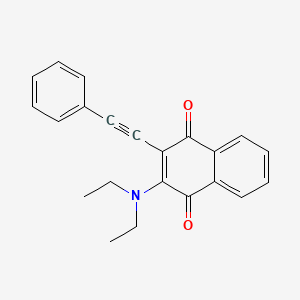
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with diethylamino and phenylethynyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the naphthalene-1,4-dione as the core structure. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can enhance binding affinity, while the diethylamino group can influence the compound’s solubility and reactivity. The naphthalene core provides a rigid structure that can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecylamino)naphthalene-1,4-dione
- 2-(Methylamino)naphthalene-1,4-dione
Comparison
Compared to similar compounds, 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylethynyl groups. These substituents confer distinct chemical properties, such as increased solubility and reactivity, making it more versatile for various applications.
Properties
CAS No. |
90179-81-0 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(diethylamino)-3-(2-phenylethynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19NO2/c1-3-23(4-2)20-19(15-14-16-10-6-5-7-11-16)21(24)17-12-8-9-13-18(17)22(20)25/h5-13H,3-4H2,1-2H3 |
InChI Key |
LKHPWFDBIDSMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
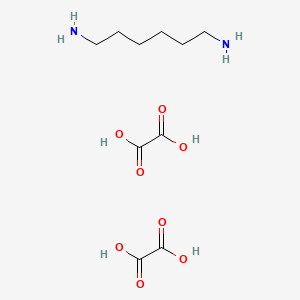
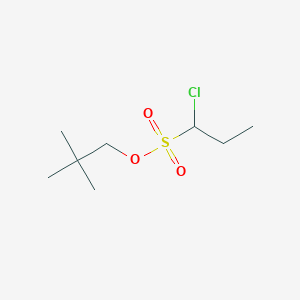
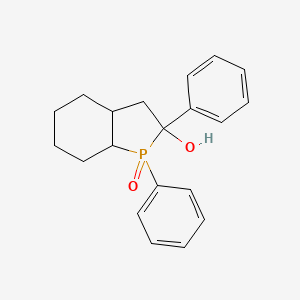
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
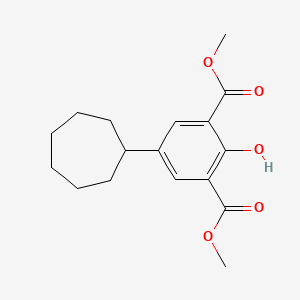
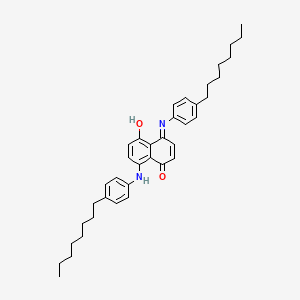
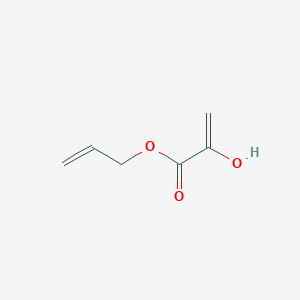
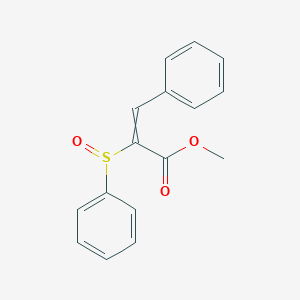
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
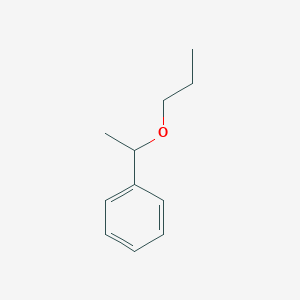
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
